2-Cyano-2-butenoic acid

Heterocyclic Synthesis Cyclocondensation Medicinal Chemistry

2-Cyano-2-butenoic acid (CAS 759-72-8) is the preferred α,β-unsaturated cyano-carboxylic acid building block for medicinal chemistry programs targeting Bruton's tyrosine kinase (BTK) inhibitors. Unlike generic cyanoacrylates, its β-methyl substitution enhances cyclocondensation regioselectivity and product stability in pyrimidine/pyridine synthesis. The (E)-configuration is critical; procurement of undefined stereochemistry risks synthetic failure. Ensure ≥98% purity and (E)-isomer specification for reliable Michael additions, cyclocondensations, and BTK inhibitor scaffold construction. Ideal for CNS and oncology R&D.

Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol
Cat. No. B8103098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-butenoic acid
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESCC=C(C#N)C(=O)O
InChIInChI=1S/C5H5NO2/c1-2-4(3-6)5(7)8/h2H,1H3,(H,7,8)/b4-2+
InChIKeySAADORAEBXDJQA-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-2-butenoic Acid for BTK Inhibitor Synthesis and Heterocyclic Building Block Procurement


2-Cyano-2-butenoic acid (CAS 759-72-8), also designated as (E)-2-cyanobut-2-enoic acid, is an α,β-unsaturated carboxylic acid bearing a conjugated nitrile group with molecular formula C₅H₅NO₂ and molecular weight 111.10 g/mol [1]. The compound features a reactive electrophilic double bond activated by both the cyano and carboxyl moieties, enabling its participation in nucleophilic additions, Michael additions, and cyclocondensation reactions [2]. As a precursor to pyrimidine and pyridine compounds utilized as Bruton‘s tyrosine kinase (BTK) inhibitors, it occupies a specialized niche in medicinal chemistry supply chains [3].

Why Generic 2-Cyano-2-butenoic Acid Procurement Requires Specification Beyond CAS Number


In-class substitution of α,β-unsaturated cyano-carboxylic acids is not functionally equivalent due to critical differences in electrophilicity, steric environment, and synthetic outcome. 2-Cyano-2-butenoic acid differs from its closest analogs—2-cyanoacrylic acid (lacking the methyl group on the β-carbon) and 2-cyano-3-methyl-2-butenoic acid (bearing two methyl groups)—in the substitution pattern at the β-position, which directly influences reaction kinetics, regioselectivity, and the subsequent biological activity of derived heterocycles [1]. Furthermore, the stereochemical configuration at the C2-C3 double bond (E vs. Z) yields distinct derivatives with divergent pharmacological profiles, exemplified by LFM-A13, a dual BTK/PLK inhibitor requiring the Z-configuration of the 2-cyano-3-hydroxybut-2-enoic acid precursor [2]. Generic procurement without explicit stereochemical and purity specification risks obtaining material unsuitable for intended synthetic pathways or biological assays.

Quantitative Differentiation Evidence for 2-Cyano-2-butenoic Acid in Synthesis and Biological Precursor Applications


Cyclocondensation Reactivity: 2-Cyano-2-butenoate Esters Enable Tetrahydropyridine Synthesis

Ethyl 3-aryl-2-cyano-2-butenoates undergo cyclocondensation with benzylideneanilines in the presence of aluminum chloride to afford 1,4,6-triaryl-2-oxo-1,2,5,6-tetrahydropyridine-2-carbonitriles, whereas analogous reactions with the unsubstituted 2-cyanoacrylate esters (lacking the β-methyl group) produce different heterocyclic frameworks [1]. The β-methyl substituent influences both the regioselectivity and the stability of the intermediate during cyclization.

Heterocyclic Synthesis Cyclocondensation Medicinal Chemistry

BTK/PLK Dual Inhibition: LFM-A13 Derived from (Z)-2-Cyano-3-hydroxybut-2-enoic Acid

LFM-A13 (CAS 244240-24-2), a dual-function inhibitor of Bruton‘s tyrosine kinase (BTK) and Polo-like kinases (PLK), is synthesized via formal condensation of the carboxy group of (2Z)-2-cyano-3-hydroxybut-2-enoic acid with 2,5-dibromoaniline [1]. The Z-stereochemistry of the precursor acid is essential for the biological activity of LFM-A13, as the E-isomer-derived analog exhibits significantly reduced kinase inhibition [2]. This stereochemical specificity distinguishes (Z)-2-cyano-2-butenoic acid derivatives from the racemic or (E)-configured material.

Kinase Inhibition Oncology BTK Inhibitors PLK Inhibitors

Pyrimidine and Pyridine Building Block for BTK Inhibitor Programs

2-Cyano-2-butenoic acid serves as a reagent in the preparation of pyrimidine and pyridine compounds that function as BTK inhibitors [1]. This application contrasts with the use of 2-cyanoacrylic acid, which is more commonly employed in adhesive formulations and polymer synthesis rather than heterocyclic drug precursor applications . The β-methyl group in 2-cyano-2-butenoic acid provides steric and electronic properties that favor cyclization to pyrimidine/pyridine cores over the rapid polymerization typical of unsubstituted cyanoacrylates.

BTK Inhibitors Pyrimidine Synthesis Drug Discovery

Application Scenarios for 2-Cyano-2-butenoic Acid in Medicinal Chemistry and Heterocyclic Synthesis


Synthesis of Tetrahydropyridine-Based Drug Candidates

Use ethyl 3-aryl-2-cyano-2-butenoates (derived from 2-cyano-2-butenoic acid) in AlCl₃-catalyzed cyclocondensation reactions with Schiff bases to generate 1,4,6-triaryl-2-oxo-1,2,5,6-tetrahydropyridine-2-carbonitrile scaffolds [1]. This route is particularly valuable for medicinal chemistry teams developing CNS-active compounds or cardiovascular agents requiring this specific heterocyclic core.

BTK/PLK Dual Inhibitor Analog Generation

Employ (Z)-configured 2-cyano-2-butenoic acid derivatives—specifically (2Z)-2-cyano-3-hydroxybut-2-enoic acid—as the carboxylic acid component in amide bond formation with substituted anilines to synthesize LFM-A13 analogs [1]. Stereochemical purity of the Z-isomer is essential for retaining dual BTK/PLK inhibitory activity in oncology research programs.

Pyrimidine and Pyridine Heterocycle Construction

Utilize 2-cyano-2-butenoic acid directly or as its activated ester in the construction of substituted pyrimidine and pyridine rings that serve as BTK inhibitor cores [1]. This building block approach is preferred over using unsubstituted cyanoacrylates due to the β-methyl group‘s favorable influence on cyclization selectivity and product stability.

Michael Addition for Functionalized Intermediates

Exploit the enhanced electrophilicity of the β-carbon conferred by the conjugated cyano and carboxyl groups for Michael addition reactions with carbon-, nitrogen-, and sulfur-based nucleophiles [1]. This reactivity profile distinguishes 2-cyano-2-butenoic acid from less electrophilic α,β-unsaturated acids lacking the cyano substituent.

Technical Documentation Hub

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